molecular formula C11H13ClO3 B2700756 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane CAS No. 540760-62-1

2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane

Cat. No.: B2700756
CAS No.: 540760-62-1
M. Wt: 228.67
InChI Key: OJQIRZPGAUHQII-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.68 g/mol . It is a member of the epoxide family, characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. This compound is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Various substituted ethers and alcohols

Scientific Research Applications

2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the oxirane functionality into molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving epoxides.

    Medicine: Potential use in drug development due to its ability to form covalent bonds with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows the compound to form covalent bonds with various molecular targets, including enzymes and other proteins, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Bromophenoxy)ethoxy]methyl}oxirane
  • 2-{[2-(4-Fluorophenoxy)ethoxy]methyl}oxirane
  • 2-{[2-(4-Methylphenoxy)ethoxy]methyl}oxirane

Uniqueness

2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane is unique due to the presence of the 4-chlorophenoxy group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it distinct from its analogs with different substituents on the phenoxy ring .

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethoxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c12-9-1-3-10(4-2-9)14-6-5-13-7-11-8-15-11/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQIRZPGAUHQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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